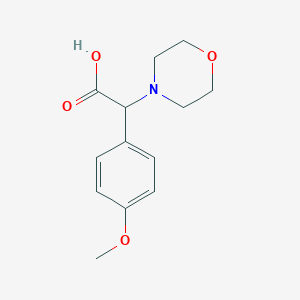

2-(4-Methoxyphenyl)-2-morpholinoacetic acid

Descripción general

Descripción

2-(4-Methoxyphenyl)-2-morpholinoacetic acid is an organic compound that features a methoxyphenyl group and a morpholinoacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 4-methoxybenzaldehyde with morpholine and chloroacetic acid. The reaction proceeds through the formation of an imine intermediate, followed by nucleophilic substitution to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

Example Reaction:

Conditions:

-

Catalyst: Concentrated sulfuric acid or thionyl chloride (SOCl₂).

-

Temperature: Reflux (60–80°C).

-

Yield: Up to 91.7% for analogous morpholinoacetic acid esters.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, a key step in peptide coupling or drug conjugate synthesis.

Example Reaction:

Conditions:

-

Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .

-

Applications: Used in synthesizing proteasome inhibitors with modified pharmacokinetics .

Decarboxylation Under Thermal Stress

The carboxylic acid group may undergo decarboxylation at elevated temperatures, forming a tertiary amine derivative.

Example Reaction:

Conditions:

-

Temperature: >150°C.

-

Catalysts: Metal oxides (e.g., CuO) may accelerate the process.

Functionalization of the Morpholine Ring

The morpholine moiety can participate in alkylation or acylation reactions, though steric hindrance may limit reactivity.

Theoretical Reaction (Alkylation):

Challenges:

-

Low reactivity due to the electron-withdrawing effect of the adjacent carboxylic acid.

-

Requires strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF).

Electrophilic Aromatic Substitution

The methoxy-substituted phenyl ring is electron-rich, enabling electrophilic substitutions such as nitration or sulfonation.

Example (Nitration):

Conditions:

-

Nitrating agents: Concentrated nitric acid in sulfuric acid.

-

Regioselectivity: Para to the methoxy group due to steric and electronic effects.

Hydrolysis of Derivatives

Ester or amide derivatives can be hydrolyzed back to the parent acid under acidic or basic conditions.

Example (Ester Hydrolysis):

Conditions:

-

Base: Aqueous NaOH (1–2 M).

-

Temperature: Room temperature to 60°C.

Oxidation Reactions

The morpholine ring and phenyl group may undergo oxidation under strong conditions, though this is less common.

Theoretical Reaction (Ring Oxidation):

Challenges:

-

Harsh conditions risk degrading the core structure.

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to interact with specific biological targets, potentially leading to the development of novel therapeutic agents.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that it can modulate neurotransmitter systems, which is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Research

In biochemical studies, 2-(4-Methoxyphenyl)-2-morpholinoacetic acid is utilized to investigate enzyme mechanisms and receptor interactions. This research is vital for understanding cellular processes and developing new drugs.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent to detect and quantify biomolecules. Its utility in enhancing the accuracy of biochemical assays makes it a valuable tool in both academic and industrial laboratories.

Applications in Assays

- HPLC (High-Performance Liquid Chromatography): Used for the separation and quantification of complex mixtures.

- Mass Spectrometry: Assists in identifying molecular structures based on mass-to-charge ratios.

Drug Formulation

The compound plays a significant role in drug formulation processes by improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This enhancement is crucial for ensuring that drugs reach their therapeutic targets effectively.

Formulation Techniques

- Nanoparticle Technology: Incorporation into nanoparticles to enhance drug delivery.

- Co-crystallization: Used to form stable complexes with APIs that improve solubility.

Material Science

Recent studies have explored the potential applications of this compound in material science. Its unique chemical properties make it suitable for developing novel materials with specific functionalities.

Potential Applications

- Conductive Polymers: Research indicates that this compound could be integrated into polymers to enhance electrical conductivity.

- Stability Enhancers: Investigated for its ability to improve the thermal stability of various materials.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Neuroprotective effects observed |

| Biochemical Research | Enzyme mechanism studies | Insights into neurotransmitter synthesis |

| Analytical Chemistry | Reagent in assays | Enhances accuracy in HPLC and mass spectrometry |

| Drug Formulation | Improves solubility and bioavailability | Effective in nanoparticle technology |

| Material Science | Development of conductive polymers | Potential for enhanced thermal stability |

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholinoacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methoxyphenyl)-2-morpholinoethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.

2-(4-Hydroxyphenyl)-2-morpholinoacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)-2-morpholinoacetic acid is unique due to the presence of both a methoxy group and a morpholinoacetic acid moiety, which confer distinct chemical and biological properties

Actividad Biológica

2-(4-Methoxyphenyl)-2-morpholinoacetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H21N3O5

- Molecular Weight : 321.35 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and neuroprotective effects. It has been studied for its potential role in treating various diseases, including autoimmune disorders and neurodegenerative diseases.

The proposed mechanisms of action for this compound include:

- Proteasome Inhibition : The compound has been identified as a selective inhibitor of the immunoproteasome, which plays a crucial role in regulating immune responses and inflammation .

- Anti-inflammatory Effects : By inhibiting specific proteasome subunits, it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions .

- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Tables

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Immune Cell Cultures | Inhibition of immunoproteasome activity |

| Animal Model | Rodent Arthritis Model | Reduced inflammation and improved mobility |

| Neuroprotection Study | Neuronal Cell Lines | Protection against oxidative stress-induced apoptosis |

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVFCUTZDRVVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585595 | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803637-78-7 | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.